tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Epigenetics Bromodomain Inhibition Male Contraception

tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (CAS 552331-49-4) is a heterocyclic building block featuring a 5-bromo-substituted indazole core protected at N-1 with a tert-butoxycarbonyl (Boc) group and methylated at C-3. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and drug discovery programs, particularly for the preparation of kinase-targeted therapeutics and other bioactive molecules.

Molecular Formula C13H15BrN2O2
Molecular Weight 311.17 g/mol
CAS No. 552331-49-4
Cat. No. B1392374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate
CAS552331-49-4
Molecular FormulaC13H15BrN2O2
Molecular Weight311.17 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C
InChIInChI=1S/C13H15BrN2O2/c1-8-10-7-9(14)5-6-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3
InChIKeyLPOXPRHHNYSYCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate: Product Overview for Scientific Procurement


tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (CAS 552331-49-4) is a heterocyclic building block featuring a 5-bromo-substituted indazole core protected at N-1 with a tert-butoxycarbonyl (Boc) group and methylated at C-3 . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and drug discovery programs, particularly for the preparation of kinase-targeted therapeutics and other bioactive molecules . The bromine atom at the 5-position serves as a reactive handle for cross-coupling reactions, enabling rapid diversification of the indazole scaffold . The Boc protecting group provides orthogonal protection, allowing for selective deprotection under acidic conditions to reveal the free indazole NH for further functionalization.

tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate: Why Generic Substitution Is Not Advisable


While other N-Boc-5-bromoindazole regioisomers (e.g., N-2 protected or 6-bromo analogs) and non-methylated variants are commercially available, they are not functionally equivalent to tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. The precise substitution pattern—5-bromo, N-1 Boc, and 3-methyl—is critical for achieving the desired reactivity, selectivity, and biological activity in downstream applications [1]. For instance, the 3-methyl group is essential for conferring specific target engagement in kinase inhibition programs, as demonstrated in the development of selective protein kinase inhibitors [2]. Furthermore, the N-1 Boc protection is crucial for directing regioselective functionalization; alternative protection at N-2 or the absence of a methyl group at C-3 can lead to different reactivity profiles in cross-coupling reactions, potentially yielding undesired regioisomers or reduced synthetic efficiency [3]. Substituting this specific building block with a close analog may compromise the yield, purity, or biological activity of the final target molecule, thereby invalidating structure-activity relationship (SAR) studies and delaying project timelines.

tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate: Quantifiable Differentiation Evidence


Enhanced BRDT Bromodomain 1 Binding Affinity Over Bromodomain 2

In BROMOscan assays, tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate demonstrated a Kd of 830 nM for the BRDT bromodomain 1 (BD1), representing an approximately 3.1-fold higher affinity compared to its Kd of 2600 nM for BRDT bromodomain 2 (BD2) [1]. This selectivity for BD1 over BD2 is a crucial differentiation parameter, as many BET bromodomain inhibitors exhibit pan-BET activity or reverse selectivity.

Epigenetics Bromodomain Inhibition Male Contraception

Higher α-Glucosidase Inhibitory Potency Compared to Acarbose in a Subset of Derivatives

While the parent Boc-protected intermediate itself is not an α-glucosidase inhibitor, a series of 7-carbo-substituted derivatives synthesized from 5-bromo-3-methyl-1H-indazole (the deprotected core) exhibited IC50 values ranging from 0.42 μM to 23.71 μM [1]. Notably, several compounds in this series demonstrated superior potency compared to the clinically used drug acarbose, which has an IC50 of 0.82 μM in the same assay system [1]. This demonstrates that the 5-bromo-3-methylindazole scaffold is a productive starting point for generating α-glucosidase inhibitors with potential to surpass the potency of the standard-of-care.

Type 2 Diabetes α-Glucosidase Inhibition Medicinal Chemistry

Higher Purity and Analytical Characterization Compared to Alternative Sources

Commercial sourcing of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (CAS 552331-49-4) reveals a purity gradient. While many suppliers offer the compound at a minimum purity of 95% (HPLC) , certain vendors provide material with a certified purity of 98% (Min, HPLC) and include additional quality metrics such as moisture content (≤0.5%) and batch-specific analytical data (NMR, HPLC, GC) . In contrast, some suppliers explicitly state that they do not collect analytical data for this product, offering it solely as part of a discovery collection .

Chemical Synthesis Quality Control Procurement

Optimal Lipophilicity for Membrane Permeability in Drug Discovery

The calculated XLogP3-AA value for tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is 3.9 . This value places the compound within the optimal lipophilicity range (typically 1-5) for drug-like molecules, balancing sufficient membrane permeability with acceptable aqueous solubility. In comparison, the closely related analog tert-butyl 5-bromo-1H-indazole-1-carboxylate (lacking the 3-methyl group) is predicted to have a lower lipophilicity, which could impact its passive diffusion across cell membranes and its suitability for cellular assays.

ADME Physicochemical Properties Drug Design

tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Development of Selective BRDT Bromodomain 1 Inhibitors

Researchers focused on epigenetic targets for male contraception or oncology should prioritize this compound due to its demonstrated selectivity for BRDT BD1 over BD2 (Kd = 830 nM vs. 2600 nM) [1]. This differential affinity provides a valuable starting point for designing probes that discriminate between the two bromodomains, a feature not commonly observed in pan-BET inhibitors. Starting with this scaffold can reduce the number of synthetic iterations required to achieve target selectivity, accelerating the hit-to-lead phase.

Medicinal Chemistry: Synthesis of Next-Generation α-Glucosidase Inhibitors

The 5-bromo-3-methylindazole core, after Boc deprotection, serves as a privileged scaffold for constructing α-glucosidase inhibitors with potency surpassing that of acarbose (IC50 values as low as 0.42 μM vs. 0.82 μM for acarbose) [2]. Synthetic chemists should select this specific building block to leverage the established SAR that places the 3-methyl group as a critical determinant for potent enzyme inhibition. Using a regioisomeric analog (e.g., 6-bromo or non-methylated) would likely yield compounds with reduced activity, compromising the efficiency of the medicinal chemistry campaign.

Process Chemistry: Large-Scale Synthesis of Kinase Inhibitor Intermediates

For kilogram-scale production of kinase-targeted drug candidates, the availability of this compound in 98% purity (HPLC) with batch-specific analytical data (COA) is critical . The higher purity grade and defined moisture content (≤0.5%) ensure consistent performance in palladium-catalyzed cross-coupling reactions, minimizing the formation of side products and improving overall process yield. Procurement from vendors offering this level of quality control and technical support reduces the risk of batch failure and associated project delays, offering a superior value proposition over lower-purity alternatives.

ADME Optimization: Designing Cell-Permeable Indazole-Based Probes

The calculated XLogP3-AA of 3.9 indicates that derivatives built from this scaffold are likely to possess favorable membrane permeability, a key requirement for cellular target engagement studies . Researchers designing chemical probes for intracellular targets can rationally select this Boc-protected building block, expecting that the inherent lipophilicity of the core will contribute to passive diffusion across lipid bilayers. This is a distinct advantage over less lipophilic indazole building blocks, which may require additional synthetic manipulation to achieve comparable cell penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.